molecular formula C18H22N2O2 B12614843 N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide CAS No. 918432-35-6

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide

Cat. No.: B12614843
CAS No.: 918432-35-6
M. Wt: 298.4 g/mol
InChI Key: CVQCKPHZPAFUOH-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide typically involves the reaction of 4-aminobenzylamine with cyclohexyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Another method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 4-aminobenzylamine and cyclohexylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.

Mechanism of Action

The mechanism of action of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The furan-2-carboxamide moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is unique due to its combination of an aminophenyl group, a cyclohexyl group, and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

918432-35-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C18H22N2O2/c19-15-10-8-14(9-11-15)13-20(16-5-2-1-3-6-16)18(21)17-7-4-12-22-17/h4,7-12,16H,1-3,5-6,13,19H2

InChI Key

CVQCKPHZPAFUOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC=C(C=C2)N)C(=O)C3=CC=CO3

Origin of Product

United States

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